2,4,6-Trifluorobenzyl bromide
Overview
Description
2,4,6-Trifluorobenzyl bromide is an organic compound with the chemical formula C7H4BrF3. It is a colorless liquid with a volatile and strong odor. The compound has a melting point of approximately -18°C and a boiling point of around 182°C. It is insoluble in water but has high solubility in some organic solvents . This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of pesticides and certain drugs .
Preparation Methods
2,4,6-Trifluorobenzyl bromide can be synthesized through several methods:
Hydrogen Trifluoride Method: Benzyl bromide is dissolved in hydrogen trifluoride and reacted with hydrofluoric acid at low temperature.
Trifluoroacetic Acid Method: Benzyl bromide reacts with trifluoroacetic acid to produce benzyl bromide, which is then brominated to yield this compound.
Friedel-Crafts Alkylation and Bromination: 1,3,5-Trifluorobenzene undergoes Friedel-Crafts alkylation with bromomethane to form 2,4,6-trifluorotoluene, which is then brominated.
Continuous Preparation Method: This involves Friedel-Crafts alkylation followed by photo-bromination using various brominating agents such as bromine, N-bromosuccinimide, sodium bromate, sulfuric acid, and ammonium bromide.
Chemical Reactions Analysis
2,4,6-Trifluorobenzyl bromide undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.
Common Reagents and Conditions: Typical reagents include strong bases or nucleophiles for substitution reactions. Conditions often involve organic solvents and controlled temperatures to ensure reaction specificity.
Major Products: The products depend on the specific reaction and reagents used.
Scientific Research Applications
2,4,6-Trifluorobenzyl bromide has diverse applications in scientific research:
Biology: The compound is utilized in the development of biochemical probes and inhibitors for studying enzyme functions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific biological pathways.
Industry: The compound is employed in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trifluorobenzyl bromide involves its reactivity as a benzylating agent. It can react with nucleophiles to form benzyl derivatives, which can then interact with various molecular targets. The specific pathways and targets depend on the context of its use, such as in drug synthesis or biochemical studies .
Comparison with Similar Compounds
2,4,6-Trifluorobenzyl bromide can be compared with other fluorinated benzyl bromides:
2,3,4,5,6-Pentafluorobenzyl bromide: This compound has five fluorine atoms on the benzene ring, making it more electron-withdrawing and reactive in certain contexts.
4-(Trifluoromethyl)benzyl bromide: The presence of a trifluoromethyl group at the para position influences its reactivity and applications.
4-Fluorobenzyl bromide: With only one fluorine atom, this compound has different reactivity and is used in different synthetic pathways.
Each of these compounds has unique properties and reactivity profiles, making them suitable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
2-(bromomethyl)-1,3,5-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPLWANVCVTGEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CBr)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380356 | |
Record name | 2,4,6-Trifluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151411-98-2 | |
Record name | 2,4,6-Trifluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trifluorobenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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